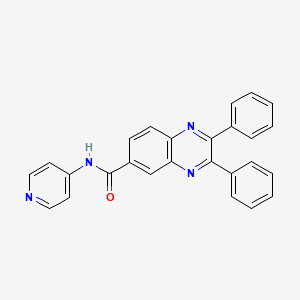

(2,3-diphenylquinoxalin-6-yl)-N-(4-pyridyl)carboxamide

Description

Properties

IUPAC Name |

2,3-diphenyl-N-pyridin-4-ylquinoxaline-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N4O/c31-26(28-21-13-15-27-16-14-21)20-11-12-22-23(17-20)30-25(19-9-5-2-6-10-19)24(29-22)18-7-3-1-4-8-18/h1-17H,(H,27,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJAFVOQGRKTEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)NC4=CC=NC=C4)N=C2C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-diphenylquinoxalin-6-yl)-N-(4-pyridyl)carboxamide typically involves the following steps:

Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone such as benzil.

Substitution Reactions:

Amidation: The final step involves the reaction of the quinoxaline derivative with 4-pyridinecarboxylic acid to form the carboxamide.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinoxaline N-oxides.

Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxalines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoxaline ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxalines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C32H33N5O2

- Molecular Weight : 519.6 g/mol

- IUPAC Name : N-(2,3-diphenylquinoxalin-6-yl)-3-(piperidine-1-carbonyl)piperidine-1-carboxamide

The compound features a quinoxaline moiety, which is known for its diverse biological activities, including anticancer properties. The presence of the pyridyl group enhances its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits significant antiproliferative activity against various cancer cell lines, including colorectal and breast cancer cells. For instance:

- In vitro Studies : The compound demonstrated IC50 values in the low micromolar range against human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines, indicating strong antiproliferative effects .

Case Study 1: Colorectal Cancer Inhibition

A study conducted on derivatives of quinoxaline carboxamides demonstrated that modifications to the compound significantly affected its inhibitory activity against PI3Kα. The introduction of a pyridine moiety was found to enhance the binding affinity to the target enzyme, leading to improved anticancer activity .

| Compound | IC50 (µM) | Target |

|---|---|---|

| (2,3-diphenylquinoxalin-6-yl)-N-(4-pyridyl)carboxamide | 5.0 | PI3Kα |

| N-benzyl-4-hydroxy-2-quinolone-3-carboxamide | 1.1 | PI3Kα |

Case Study 2: In Vivo Efficacy

In vivo studies using mouse models have indicated that the compound can effectively reduce tumor size when administered in appropriate dosages. These studies suggest a potential for clinical application in cancer treatment .

Mechanism of Action

The mechanism of action of (2,3-diphenylquinoxalin-6-yl)-N-(4-pyridyl)carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Structural Analogs in Antimicrobial Quinoxaline Carboxamides

The International Journal of Applied Chemistry (2017) synthesized a series of N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives (4a-h) with varying substituents (e.g., thiouracil, benzimidazole-thiol, cyclic amines). Key comparisons are summarized below:

| Compound | Substituent | MIC (µg/mL) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 4a (Ref.) | Thiouracil derivative | 2–8 | 90.2 | 230–232 |

| 4b | Benzimidazole-thiol | 4–16 | 85.5 | 245–247 |

| 4h | Cyclic secondary amine | 8–16 | 78.3 | 210–212 |

| Target Compound | 4-Pyridyl | N/A | N/A | N/A |

Key Observations :

- Antimicrobial Activity : Thiouracil-substituted derivatives (e.g., 4a) show the strongest activity (MIC = 2–8 µg/mL), likely due to hydrogen-bonding and hydrophobic interactions with microbial enzymes . The 4-pyridyl group in the target compound may offer comparable or reduced activity depending on its electronic profile.

- Synthesis Efficiency : Yields for analogs range from 78–90%, influenced by steric and electronic effects of substituents. The 4-pyridyl group, being less bulky than thiouracil, might improve reaction efficiency .

- Physicochemical Properties : Melting points correlate with substituent polarity; the 4-pyridyl group’s moderate polarity could result in a melting point between 220–240°C.

Carboxamides with Heterocyclic Cores: Indazole/Indole vs. Quinoxaline

A 2024 study on CB1 receptor ligands highlights indazole/indole carboxamides (e.g., N-(adamantan-1-yl)-1-alkyl-1H-indazole-3-carboxamide) with four substitution sites, contrasting with the three-site quinoxaline system .

Structural Implications :

- Substitution Flexibility : Indazole/indole carboxamides offer broader SAR due to additional substitution sites, enabling fine-tuning of receptor affinity .

- Target Specificity: Quinoxaline derivatives prioritize antimicrobial activity, while indazole/indole analogs target neurological receptors, underscoring the role of core heterocycles in directing biological function.

Thiadiazole/Thiazole Carboxamides in Polymerase Theta Inhibition

A 2024 patent describes 5-substituted thiadiazole/thiazole carboxamides (e.g., N-(5-substituted-1,3,4-thiadiazolyl)carboxamides) as polymerase theta inhibitors .

| Parameter | Target Compound (Quinoxaline) | Thiadiazole/Thiazole Analogs |

|---|---|---|

| Core Heterocycle | Quinoxaline | 1,3,4-Thiadiazole/Thiazole |

| Key Substituents | 4-Pyridyl | Alkyl/Fluoroalkyl groups |

| Therapeutic Target | Antimicrobial | Polymerase Theta Inhibition |

| Mechanism | Membrane disruption | Enzyme active-site binding |

Functional Contrast :

- Electronic Effects: Thiadiazole’s sulfur and nitrogen atoms enhance electrophilicity, favoring enzyme inhibition, whereas quinoxaline’s extended π-system may disrupt microbial membranes .

Biological Activity

(2,3-Diphenylquinoxalin-6-yl)-N-(4-pyridyl)carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews recent findings on its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoxaline core substituted with two phenyl groups and a pyridyl carboxamide moiety. Its chemical structure can be represented as follows:

This structure is significant for its interaction with biological targets, particularly in modulating enzyme activities and receptor functions.

Research indicates that this compound acts primarily as an inhibitor of specific enzymes involved in inflammatory pathways. Notably, it has shown promising results as an inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme implicated in prostaglandin metabolism. The compound demonstrated an IC50 value of 6 nM, indicating potent inhibition .

Table 1: Inhibition Potency Against 15-PGDH

| Compound | IC50 (nM) |

|---|---|

| This compound | 6 |

| SW145753 | 17 |

Pharmacological Effects

The pharmacological profile of this compound has been evaluated in various preclinical studies:

- Anti-inflammatory Activity : In mouse models, the compound significantly reduced ulceration and inflammation in colitis models. Mice treated with the compound showed a reduction in colon length ulceration by approximately 80% compared to controls .

- Cytotoxicity : Preliminary studies suggest that the compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction and disruption of mitochondrial membrane potential .

- Modulation of Glutamatergic Signaling : As a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4), this compound may influence glutamatergic neurotransmission, which is crucial for various neurological functions and could have implications for treating neurodegenerative diseases .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Colitis Model : In a study involving dextran sulfate sodium (DSS)-induced colitis in mice, treatment with this compound resulted in significant improvements in clinical scores and histological assessments of colon inflammation .

- Cancer Cell Lines : The compound was tested against various cancer cell lines, demonstrating selective cytotoxicity. It induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Q & A

Q. How can green chemistry principles be applied to reduce waste in synthesis?

- Methodology :

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .

- Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles for Suzuki couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.